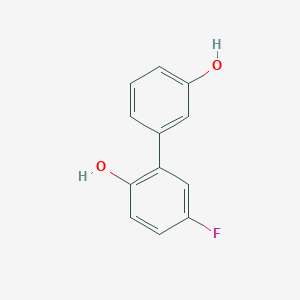
3-(4-t-Butylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-t-Butylphenyl)picolinic acid, or 4-t-BPA, is a synthetic organic compound that is widely used in various scientific research applications. It is an aromatic carboxylic acid, with a molecular weight of 206.3 g/mol and a melting point of 106-108°C. 4-t-BPA is soluble in water and ethanol, and is used in a variety of laboratory experiments and research applications.
Applications De Recherche Scientifique
4-t-BPA has been widely used in various scientific research applications. It is often used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It has also been used as a precursor in the synthesis of various compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. In addition, it is used in the synthesis of various fluorescent dyes, and as a fluorescent probe for the detection of various biological molecules.
Mécanisme D'action
4-t-BPA acts as a catalyst in various chemical reactions. It can act as an electrophile, nucleophile, or acid-base catalyst, depending on the reaction conditions. In addition, it can be used as a ligand in coordination chemistry, forming complexes with metal ions.
Biochemical and Physiological Effects
4-t-BPA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. Furthermore, it has been found to have an anti-inflammatory effect, and has been used in the treatment of certain skin conditions, such as psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-t-BPA in laboratory experiments has several advantages. It is relatively inexpensive and easily obtainable, and is stable under a wide range of temperatures and pH levels. In addition, it is highly soluble in water and ethanol, making it easy to work with in aqueous solutions. However, it is important to note that 4-t-BPA is a strong acid, and can cause skin irritation if not handled properly.
Orientations Futures
There are several potential future directions for the use of 4-t-BPA. It could be used in the development of new drugs, as its anti-inflammatory properties may be beneficial in the treatment of various diseases. In addition, it may be useful in the development of new fluorescent probes for the detection of biological molecules. Furthermore, it could be used in the synthesis of new polymers and heterocyclic compounds. Finally, it may be useful as a catalyst in various chemical reactions, such as oxidation and reduction reactions.
Méthodes De Synthèse
4-t-BPA is synthesized by a two-step process. The first step involves the reaction of 4-t-butylphenol with acetic anhydride in the presence of a base. The resulting product is then reacted with picolinic acid in the presence of a catalyst, such as p-toluenesulfonic acid, to yield 4-t-BPA.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)12-8-6-11(7-9-12)13-5-4-10-17-14(13)15(18)19/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGOASRHIXZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-t-Butylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














